PDAT
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Overview
Description
PDAT is a noncompetitive inhibitor of Indolethylamine N-Methyltransferase (INMT).
Scientific Research Applications
Nuclear Magnetic Resonance Studies
N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine and its derivatives have been explored in nuclear magnetic resonance (NMR) studies. For instance, the NMR spectra of related alkylene-substituted diethylamines have been examined, revealing distinct peaks for methylene groups adjacent to nitrogen atoms, which could be relevant for the structural analysis of similar compounds (Freifelder, Mattoon, & Kriese, 1967).
Schiff Base Complexes
Schiff base complexes incorporating variants of this compound have been synthesized and analyzed for their structure and magnetic properties. Such studies include the synthesis of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, providing insights into molecular geometry and intermolecular interactions (Bhowmik et al., 2010).
Malaria Treatment Research
Derivatives of this compound have been investigated in the context of malaria treatment. Novel inhibitors of Plasmodium falciparum based on 2,5-disubstituted furans have been developed, exploring various substitution patterns and modifications to enhance potency and metabolic stability (Krake et al., 2017).
Luminescent Material Applications
Research into the optical properties of carbazole Schiff base derivatives related to this compound has suggested their potential as luminescent materials for various applications (Zhou Hong-ping, 2010).
Corrosion Inhibition
Studies on cadmium(II) Schiff base complexes, including derivatives of this compound, have shown promising results in corrosion inhibition, indicating potential applications in materials science and corrosion engineering (Das et al., 2017).
Properties
CAS No. |
1226213-83-7 |
---|---|
Molecular Formula |
C15H23N3 |
Molecular Weight |
245.37 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
InChI Key |
WXDCWQNNGHIWNR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCC1=CNC2=CC=CC=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDAT; Propyl Dimethyl Amino Tryptamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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